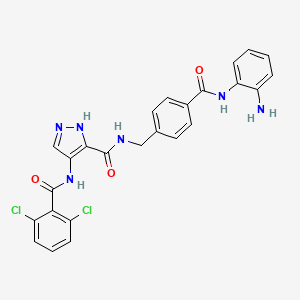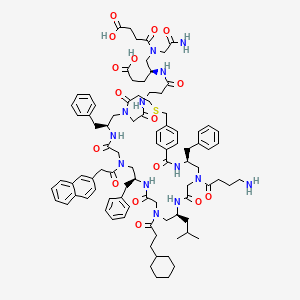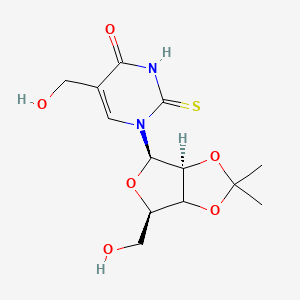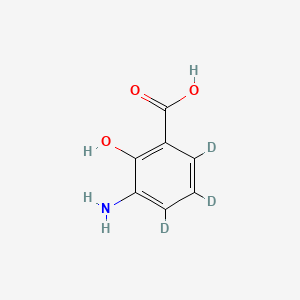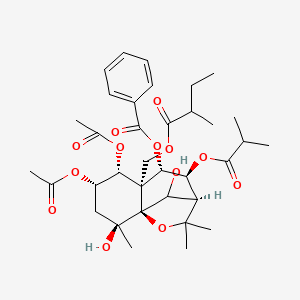
Angulatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angulatin E is a sesquiterpene polyol ester with a β-dihydroagarofuran sesquiterpene skeleton. It is an active component isolated from the root bark of Celastrus angulatus, a plant known for its insecticidal properties . This compound is also referred to as Celthis compound and has shown significant biological activity, particularly in pest control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Angulatin E involves the extraction from the root bark of Celastrus angulatus. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound . Specific synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Angulatin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Angulatin E has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene polyol esters and their reactivity.
Biology: this compound is studied for its insecticidal properties and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, although specific medical applications are not yet well-documented.
Industry: It is used in the development of natural insecticides and other agricultural products.
Mécanisme D'action
Angulatin E exerts its effects primarily through its insecticidal activity. It targets the nervous system of insects, leading to paralysis and death. The molecular targets and pathways involved include the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angulatin G: Another sesquiterpene polyol ester with similar insecticidal properties.
Celangulin TC: A compound used in the synthesis of Angulatin E and shares a similar chemical structure.
Uniqueness
This compound is unique due to its specific β-dihydroagarofuran sesquiterpene skeleton, which contributes to its potent insecticidal activity. Its ability to inhibit acetylcholinesterase makes it particularly effective compared to other similar compounds .
Propriétés
Formule moléculaire |
C35H48O13 |
|---|---|
Poids moléculaire |
676.7 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylbutanoyloxymethyl)-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C35H48O13/c1-10-19(4)30(40)43-17-34-27(45-21(6)37)23(44-20(5)36)16-33(9,42)35(34)26(38)24(32(7,8)48-35)25(46-29(39)18(2)3)28(34)47-31(41)22-14-12-11-13-15-22/h11-15,18-19,23-28,38,42H,10,16-17H2,1-9H3/t19?,23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
Clé InChI |
CHTLVJPURGFELF-KKSMYCASSA-N |
SMILES isomérique |
CCC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CCC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C(C)C)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



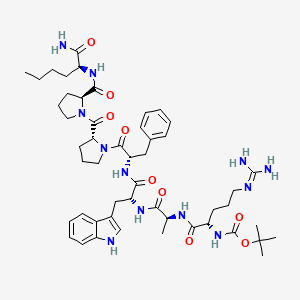
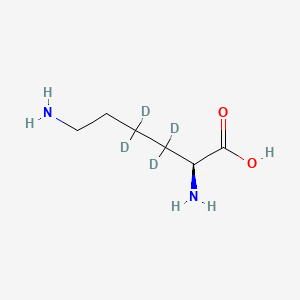


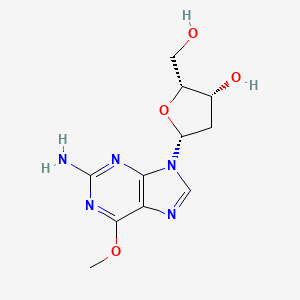
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
